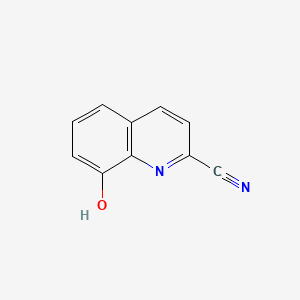

8-Hydroxyquinoline-2-carbonitrile

描述

General Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of compounds in chemical science, recognized for their broad spectrum of biological activities and versatile chemical properties. nih.govscispace.comrroij.com The 8-HQ scaffold, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring, provides a platform for extensive chemical modifications. nih.gov The proximity of the hydroxyl group to the nitrogen atom in the pyridine ring allows 8-hydroxyquinolines to act as potent bidentate chelating agents, forming stable complexes with a wide range of metal ions. nih.govresearchgate.net This chelating ability is a key contributor to their biological activities, which include antimicrobial, antifungal, anticancer, and neuroprotective effects. nih.govrroij.comresearchgate.net Furthermore, these compounds are utilized in materials science as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ion detection. nih.govscispace.com

Specificity and Significance of the 2-Carbonitrile Moiety in 8-Hydroxyquinoline Scaffold Research

The introduction of a carbonitrile (cyano) group at the 2-position of the 8-hydroxyquinoline scaffold imparts specific and significant characteristics to the molecule. The cyano group is a strong electron-withdrawing group, which can influence the compound's electronic properties, reactivity, and stability. cymitquimica.com This modification can enhance the biological activity of the 8-hydroxyquinoline core. For instance, quinoline-3-carbonitrile derivatives have demonstrated selective cytotoxicity against certain cancer cell lines. nih.gov The presence of the nitrile group also offers a reactive handle for further chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel therapeutic properties. For example, the nitrile group can be reduced to an amine, leading to the formation of compounds like 8-hydroxy-2-quinolinemethylamine, which is used in the generation of peptoid oligomers. chemicalbook.com

Historical Context of Quinoline (B57606) Compounds in Research

The history of quinoline compounds in research is rich and dates back to the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govwikipedia.org A significant milestone in the medicinal application of quinolines was the extraction of quinine (B1679958) from the bark of the Cinchona tree in 1820, which for over a century was the primary treatment for malaria. researchgate.net This discovery spurred extensive research into the synthesis and modification of the quinoline scaffold, leading to the development of a plethora of synthetic antimalarial drugs such as chloroquine, primaquine, and mefloquine. researchgate.nettaylorandfrancis.com Over the years, the versatility of the quinoline ring has led to its incorporation into drugs with a wide range of therapeutic applications, including antibacterial (fluoroquinolones), anticancer, and local anesthetic agents. nih.gov The continued exploration of quinoline derivatives underscores their status as a "privileged scaffold" in medicinal chemistry. researchgate.net

Current Research Landscape and Future Directions for 8-Hydroxyquinoline-2-carbonitrile

The current research landscape for this compound and its derivatives is vibrant and expanding. A primary focus of ongoing research is the exploration of its potential as a therapeutic agent. Studies have indicated its promise in areas such as cancer and neurodegenerative diseases. The anticancer activity is often linked to its ability to chelate metal ions essential for tumor growth and to induce apoptosis in cancer cells. acs.org In the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, its metal-chelating properties are being investigated for their potential to restore metal homeostasis in the brain. youtube.com

Future research is likely to focus on several key areas:

Synthesis of Novel Derivatives: The development of new synthetic methodologies to create a wider range of this compound derivatives with improved efficacy and selectivity.

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the biological activities of these compounds.

Drug Delivery Systems: The design of targeted drug delivery systems to enhance the bioavailability and reduce potential side effects of this compound-based therapeutics.

Materials Science Applications: Further exploration of its use in the development of advanced materials, such as more efficient OLEDs and sensitive chemical sensors.

The multifaceted nature of this compound positions it as a compound of significant interest with the potential for impactful discoveries in both medicine and technology.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O cymitquimica.comcymitquimica.comfishersci.fi |

| Molecular Weight | 170.17 g/mol cymitquimica.comfishersci.fi |

| CAS Number | 6759-78-0 chemicalbook.comfishersci.fi |

| Appearance | Solid cymitquimica.comcymitquimica.com |

| Melting Point | 133–137°C |

Structure

3D Structure

属性

IUPAC Name |

8-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQKKIBQVSFDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370093 | |

| Record name | 8-hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-78-0 | |

| Record name | 8-hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-quinolinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Hydroxyquinoline 2 Carbonitrile and Its Derivatives

Established Synthetic Pathways for the 8-Hydroxyquinoline (B1678124) Nucleus

The core structure of 8-hydroxyquinoline can be synthesized through various pathways, each with its own set of advantages and limitations. google.com

The Skraup synthesis is a widely recognized method for the preparation of quinolines. scispace.comrroij.com In the context of 8-hydroxyquinoline, this reaction typically involves the condensation of o-aminophenol with α,β-unsaturated aldehydes or their precursors, such as glycerol, in the presence of an oxidizing agent and sulfuric acid. chemicalbook.comresearchgate.net A common variation utilizes o-aminophenol, glycerol, and o-nitrophenol, where the o-nitrophenol acts as the oxidant and is subsequently reduced to o-aminophenol, which can then re-enter the reaction cycle. researchgate.netpatsnap.com This method can be performed as a "one-pot" synthesis. researchgate.net While economically viable for industrial production, the Skraup synthesis often requires high reaction temperatures and can lead to the formation of multiple by-products, complicating the purification process. guidechem.com

Table 1: Overview of Skraup Synthesis for 8-Hydroxyquinoline

| Reactants | Oxidizing Agent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Aminophenol, Acrolein | o-Nitrophenol | Acetic acid, HCl, 90-100°C | 136% (based on o-aminophenol) | researchgate.net |

Another industrially significant route to 8-hydroxyquinoline involves the sulfonation of quinoline (B57606), followed by alkali fusion. google.com In this two-step process, quinoline is first treated with fuming sulfuric acid to produce quinoline-8-sulfonic acid. patsnap.comgoogle.com This intermediate is then fused with an alkali metal hydroxide, such as sodium hydroxide, at high temperatures to yield the sodium salt of 8-hydroxyquinoline, which is subsequently neutralized to afford the final product. google.com A major challenge in this method is the concurrent formation of the 5-sulfonic acid isomer during the sulfonation step, which can be around 30%. google.com Efforts to improve this process have focused on the use of catalysts to enhance the selectivity of the sulfonation reaction and to lower the temperature required for the alkali fusion step. google.compatsnap.com

8-Hydroxyquinoline can also be prepared through the hydrolysis of its 8-substituted precursors. The hydrolysis of 8-chloroquinoline (B1195068) is typically carried out in a dilute alkali solution under pressure and in the presence of a copper catalyst. google.com This method can achieve high yields, reportedly around 93%. nih.gov Alternatively, 8-aminoquinoline (B160924) can be hydrolyzed to 8-hydroxyquinoline using an inorganic acid catalyst at high temperatures and pressures. nih.govgoogle.com While these hydrolysis methods are effective, their application on a large industrial scale is often limited by the availability and cost of the starting materials, 8-chloroquinoline and 8-aminoquinoline. guidechem.comgoogle.com

A more recent and greener approach to the synthesis of 8-hydroxyquinoline involves photocatalytic dehydrogenation oxidation. google.com This method utilizes o-aminophenol and acrolein as starting materials. The intermediate formed from their addition and cyclization reaction under acidic conditions is not isolated but is directly subjected to photocatalysis. google.com In the presence of a cobalt oxime chelate photocatalyst and an eosin (B541160) Y photosensitizer under visible light irradiation, the intermediate undergoes dehydrogenation oxidation to yield 8-hydroxyquinoline. google.com This method is noted for its mild reaction conditions, high selectivity, and simpler post-treatment process. google.com

Targeted Synthesis of the 2-Carbonitrile Moiety in 8-Hydroxyquinoline

Once the 8-hydroxyquinoline nucleus is obtained, the next critical step is the introduction of the carbonitrile group at the C-2 position. This functionalization can be achieved through several strategic synthetic transformations.

The introduction of a nitrile group onto a quinoline ring, a process known as cyanation, can be accomplished through various methods, often involving the substitution of a suitable leaving group or the transformation of an existing functional group at the C-2 position. wikipedia.org

Sandmeyer Reaction: A classical approach for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction would start with 2-amino-8-hydroxyquinoline. The amino group is first converted to a diazonium salt using nitrous acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide salt, which displaces the diazonium group and introduces the cyano group to form 8-hydroxyquinoline-2-carbonitrile. wikipedia.org

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer a powerful tool for cyanation. If 2-chloro-8-hydroxyquinoline or 2-bromo-8-hydroxyquinoline is available, a palladium-catalyzed cyanation can be employed. wikipedia.org In this reaction, the halo-substituted 8-hydroxyquinoline is reacted with a cyanide source, such as zinc cyanide or potassium ferricyanide, in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

Reissert Reaction: The Reissert reaction provides another pathway to introduce a cyano group at the C-2 position of a quinoline ring. wikipedia.org The traditional Reissert reaction involves the treatment of quinoline with an acid chloride and potassium cyanide to form a 1-acyl-2-cyano-1,2-dihydroquinoline intermediate, known as a Reissert compound. wikipedia.org For 8-hydroxyquinoline, the hydroxyl group would likely require protection prior to the reaction. Subsequent hydrolysis of the Reissert compound can lead to the formation of the 2-carbonitrile derivative. Variations of the Reissert reaction using trimethylsilyl (B98337) cyanide have also been developed. clockss.org

Table 2: Potential Strategies for the Synthesis of this compound

| Precursor | Reaction | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Amino-8-hydroxyquinoline | Sandmeyer Reaction | 1. NaNO₂, H⁺2. CuCN | This compound | wikipedia.org |

| 2-Halo-8-hydroxyquinoline | Palladium-Catalyzed Cyanation | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | This compound | wikipedia.org |

Multi-step Organic Reactions in Derivatization

The derivatization of 8-hydroxyquinoline often involves multi-step reaction sequences to introduce various functional groups and build molecular complexity. nih.gov These syntheses typically begin with the core 8-hydroxyquinoline structure, which can be modified through several key reactions.

One common multi-step approach involves the initial protection of the hydroxyl group to prevent unwanted side reactions. nih.gov For instance, the phenolic hydroxyl group can be protected using a tert-butyloxycarbonyl (Boc) group. nih.gov This allows for subsequent reactions to be carried out on other parts of the molecule, such as the aromatic rings or the pyridine (B92270) nitrogen. Following the desired modifications, the protecting group is removed to yield the final derivative. nih.gov

Another strategy involves the functionalization of the quinoline ring system through electrophilic aromatic substitution reactions. mdpi.com Due to the presence of the activating hydroxyl group, the 5 and 7 positions of the 8-hydroxyquinoline ring are susceptible to substitution. scispace.com Halogenation, for example, can be achieved using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms at these positions. mdpi.com These halogenated intermediates can then serve as handles for further diversification through cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups. scispace.com

Furthermore, the methyl group at the 2-position of 8-hydroxy-2-methylquinoline can be oxidized to an aldehyde using selenium dioxide. nih.govresearchgate.net This aldehyde can then be a versatile intermediate for a variety of subsequent transformations, including the formation of imines, and other carbon-carbon bond-forming reactions. nih.govnih.gov

A multi-step synthesis of novel triazole derivatives bearing an 8-hydroxyquinoline moiety has also been reported. nih.gov This synthesis starts with the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) and then phenyl isocyanate to form a thiourea (B124793) derivative. nih.gov Ring closure of this intermediate yields a 3-mercapto-1,2,4-triazole derivative, which can be further reacted to produce the target compounds. nih.gov

Synthesis of Advanced this compound Derivatives

The development of advanced derivatives of this compound focuses on creating molecules with enhanced properties and specific functionalities. This includes the synthesis of hybrid compounds, the design of specific ligands, and the control of stereochemistry.

Hybrid Compound Synthesis Incorporating this compound

Hybrid compounds, which combine the this compound scaffold with other pharmacologically active moieties, are of significant interest. This approach aims to create molecules with dual or synergistic activities.

The Mannich reaction is a powerful tool for the synthesis of hybrid molecules containing the 8-hydroxyquinoline core. nih.gov This three-component condensation reaction involves an amine, an aldehyde, and a compound with an active hydrogen, such as 8-hydroxyquinoline. nih.govwikipedia.org

A notable application is the synthesis of 8-hydroxyquinoline-ciprofloxacin hybrids. nih.gov In one example, 5-chloro-8-hydroxyquinoline (B194070) was reacted with ciprofloxacin (B1669076) and paraformaldehyde in ethanol (B145695) to yield the hybrid product. nih.gov The Mannich reaction facilitates the aminomethylation of the 8-hydroxyquinoline at the 7-position, linking it to the secondary amine of the ciprofloxacin molecule. nih.gov

The Betti reaction, a modified Mannich reaction, has also been employed to synthesize a library of 8-hydroxyquinoline derivatives. rsc.orgnih.gov This reaction typically involves 8-hydroxyquinoline, an aromatic aldehyde, and a primary or secondary amine, and can be performed under solvent-free conditions at elevated temperatures. rsc.org

| Amine | Aldehyde | Product | Yield (%) |

| Benzamide | Benzaldehyde | 7-(Benzoylamino(phenyl)methyl)quinolin-8-ol | 42 |

| Benzamide | m-Tolualdehyde | 7-(Benzoylamino(m-tolyl)methyl)-5-chloroquinolin-8-ol | 83 |

| Urea | Benzaldehyde | 1,1'-(Phenylmethylene)bis(3-(8-hydroxyquinolin-7-yl)urea) | 12 |

Table 1: Examples of Betti Reaction Products with 8-Hydroxyquinoline. rsc.org

Condensation reactions are widely used to synthesize carboxamide derivatives of 8-hydroxyquinoline. nih.govmdpi.com These reactions typically involve the coupling of an activated carboxylic acid derivative of 8-hydroxyquinoline with an amine.

For instance, 8-hydroxyquinoline-2-carboxylic acid can be activated, often by conversion to its acid chloride, and then reacted with a substituted aniline (B41778) to form the corresponding 8-hydroxy-N-phenylquinoline-2-carboxamide. nih.govmdpi.com This method allows for the introduction of a wide variety of substituents on the phenyl ring of the carboxamide moiety, enabling the fine-tuning of the molecule's properties. nih.gov

Similarly, pyrazine-2-carboxylic acid has been used as a starting material to synthesize a series of carboxamide derivatives. nih.gov The carboxylic acid is converted to the acid chloride and then reacted with various amines to produce the target compounds. nih.gov A modular synthetic strategy has also been developed to prepare a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives by combining 8-aminoquinoline directed C–H arylation with a transamidation protocol. mdpi.com

| Starting Carboxylic Acid | Amine | Product |

| 8-Hydroxyquinoline-2-carboxylic acid | Substituted Aniline | 8-Hydroxy-N-phenylquinoline-2-carboxamide |

| Pyrazine-2-carboxylic acid | 2-Aminophenol | N-(2-Hydroxyphenyl)pyrazine-2-carboxamide |

| Benzofuran-2-carboxylic acid | 8-Aminoquinoline | N-(Quinolin-8-yl)benzofuran-2-carboxamide |

Table 2: Examples of Carboxamide Derivatives Synthesized via Condensation Reactions. nih.govnih.govmdpi.com

Ligand Design and Preparation of Analogues

The design and synthesis of this compound analogues are often driven by their potential application as ligands for metal ions. mdpi.comrroij.com The close proximity of the hydroxyl group and the pyridine nitrogen makes 8-hydroxyquinoline and its derivatives excellent bidentate chelating agents for a wide range of metal ions. nih.govmdpi.com

The synthesis of these analogues often involves the modification of the quinoline ring to modulate the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes. mdpi.com For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl group and the basicity of the nitrogen atom, which in turn affects the ligand's affinity for different metal ions. nih.gov

The preparation of these analogues often follows the multi-step synthetic routes described previously, including halogenation, cross-coupling reactions, and functional group transformations. nih.govscispace.com The goal is to create a library of ligands with diverse coordination properties for various applications, including catalysis, materials science, and medicinal chemistry.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The synthesis of chiral derivatives of this compound presents the challenge of controlling stereochemistry. When a stereocenter is present in the molecule, the resulting enantiomers can have different biological activities and physical properties. google.com Therefore, methods for stereoselective synthesis and the determination of enantiomeric purity are crucial.

Asymmetric Mannich reactions have been developed to produce enantiomerically enriched β-amino carbonyl compounds. wikipedia.org The use of chiral catalysts, such as proline and its derivatives, can direct the reaction to favor the formation of one enantiomer over the other. wikipedia.org For example, (S)-proline can catalyze the Mannich reaction to produce products with a specific stereochemistry. wikipedia.org

Patents have been filed for novel enantiomer derivatives of 8-hydroxyquinoline and their stereoselective synthesis. google.comavidinbiotech.com These methods aim to produce enantiomerically pure compounds for potential therapeutic applications, as it has been observed that in some cases, one enantiomer (e.g., the R-enantiomer) may exhibit significantly higher biological activity. google.com The development of such stereoselective synthetic routes is essential for accessing these specific enantiomers and fully exploring their potential.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for quinoline derivatives has become a significant focus in chemical research, driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. While specific green chemistry protocols exclusively for this compound are not extensively documented, several innovative and eco-friendly methods have been successfully applied to the synthesis of closely related quinoline-carbonitriles and for the cyanation of aryl halides, which can be adapted for the synthesis of the target compound.

Key green strategies applicable to the synthesis of this compound and its derivatives include the use of alternative energy sources like microwave and ultrasound irradiation, the application of nanocatalysts, and the utilization of less toxic cyanide sources in greener solvent systems.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. For the synthesis of quinoline derivatives, microwave irradiation has been shown to be highly effective. For instance, a catalyst-free microwave-assisted Friedländer synthesis has been developed for various 8-hydroxyquinoline derivatives, achieving significantly higher yields (72%) compared to conventional heating (34%). nih.gov This approach, which involves the condensation of 2-amino-3-hydroxybenzaldehyde (B7904644) with ketones, demonstrates the potential of microwave energy to drive reactions to completion efficiently and without the need for a catalyst. nih.gov While this example does not directly produce a 2-carbonitrile derivative, the principle can be extended to the synthesis of this compound by selecting appropriate starting materials.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The phenomenon of acoustic cavitation can lead to localized high temperatures and pressures, accelerating reaction rates. Ultrasound irradiation has been successfully used in the synthesis of hexahydro-4-phenylquinoline-3-carbonitriles through a four-component condensation reaction. nih.gov This method highlights the potential of ultrasound to promote complex multi-component reactions in an energy-efficient manner. The synthesis of various quinoline derivatives has been shown to be more efficient under ultrasonic irradiation, often leading to higher yields in shorter reaction times. ijpsjournal.comzenodo.org

Nanocatalyzed Synthesis:

The use of nanocatalysts is a rapidly growing area in green chemistry, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. For the synthesis of quinoline-carbonitrile derivatives, various nanocatalysts have been employed with considerable success. For example, Fe3O4@propylsilane-argenine magnetic nanoparticles have been used as an environmentally safe solid acid catalyst for the one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives, achieving high yields of up to 95% in ethanol, a green solvent. nih.gov The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet, facilitating their recycling. nih.gov Similarly, Fe3O4@SiO2–SO3H nanoparticles have been utilized in the ultrasound-assisted synthesis of hexahydro-4-phenylquinoline-3-carbonitriles. nih.gov These examples underscore the potential of nanocatalysis to create more sustainable synthetic pathways for complex heterocyclic compounds. acs.orgnih.govresearchgate.net

Greener Cyanation Methods:

The introduction of the nitrile group is a critical step in the synthesis of this compound. Traditional cyanation methods often involve highly toxic reagents such as sodium or potassium cyanide. Green chemistry has spurred the development of safer and more environmentally friendly cyanation protocols.

One promising approach is the use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a less toxic and more stable cyanide source. researchgate.netorganic-chemistry.orgrsc.orgnih.gov Palladium-catalyzed cyanation of aryl chlorides and bromides with K4[Fe(CN)6] has been successfully demonstrated in greener solvent systems like a mixture of polyethylene (B3416737) glycol (PEG-400) and water. researchgate.net This method offers the advantage of using a recyclable catalytic system and a non-toxic cyanide source. researchgate.netorganic-chemistry.org

Copper-catalyzed cyanation reactions also offer a greener alternative to traditional methods. organic-chemistry.orgnih.govdaneshyari.comcolab.ws Efficient copper-catalyzed domino halogen exchange-cyanation of aryl bromides has been developed, which uses catalytic amounts of copper iodide and sodium cyanide in a less polar solvent like toluene, simplifying product isolation. organic-chemistry.org Furthermore, innovative methods using a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide as a cyanide source in a copper-mediated reaction have been reported, providing a practical and safer route to aryl nitriles. nih.govcolab.ws The use of cuprous thiocyanate (B1210189) (CuSCN) as a safe cyanide source in palladium-catalyzed cyanations of aryl halides has also been developed. acs.org

These greener cyanation methods, while not yet specifically reported for 2-halo-8-hydroxyquinolines, represent a significant advancement in the sustainable synthesis of aryl nitriles and could likely be adapted for the synthesis of this compound.

The following table summarizes some of the green chemistry approaches that have been applied to the synthesis of quinoline-carbonitrile derivatives and related compounds.

| Green Approach | Specific Method | Substrate(s) | Catalyst/Reagent | Solvent | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Friedländer Synthesis | 2-Amino-3-hydroxybenzaldehyde, Ketones | Catalyst-free | Ethanol | Higher yields, shorter reaction times | nih.gov |

| Ultrasound-Assisted Synthesis | Four-component condensation | Aromatic aldehydes, Cyclohexanone, Malononitrile, Ammonium acetate | Fe3O4@SiO2–SO3H nanoparticles | Ethanol | Efficient multi-component reaction | nih.gov |

| Nanocatalyzed Synthesis | One-pot reaction | α-Naphthylamine, Aromatic aldehydes, Malononitrile | Fe3O4@propylsilane-argenine magnetic nanoparticles | Ethanol | High yields, recyclable catalyst | nih.gov |

| Greener Cyanation | Palladium-catalyzed cyanation | Aryl chlorides | Pd(OAc)2/XPhos–SO3Na | PEG-400/Water | Use of non-toxic cyanide source (K4[Fe(CN)6]), recyclable catalyst | researchgate.net |

| Greener Cyanation | Copper-catalyzed domino halogen exchange-cyanation | Aryl bromides | CuI/NaCN | Toluene | Milder conditions, easier product purification | organic-chemistry.org |

Coordination Chemistry of 8 Hydroxyquinoline 2 Carbonitrile

Ligand Properties of 8-Hydroxyquinoline-2-carbonitrile

This compound functions as a chelating agent, a molecule that can form several bonds to a single metal ion. The primary donor atoms in this compound are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. ajchem-a.comgoogle.com The proximity of the hydroxyl group to the heterocyclic nitrogen atom is a key structural feature that enables the formation of stable chelate complexes with a variety of metal ions. rroij.comscispace.com This chelating ability is a well-documented characteristic of the 8-hydroxyquinoline (B1678124) scaffold and its derivatives. nih.govnih.gov

The formation of these complexes involves the displacement of the hydrogen atom from the hydroxyl group, allowing the metal to bind to both the oxygen and the nitrogen atoms. rroij.comscispace.com This dual coordination results in a stable ring structure, which is the hallmark of a chelate complex. The chelating properties of 8-hydroxyquinoline derivatives have been extensively studied, and they are known to form complexes with a wide range of metal ions, including but not limited to Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. rroij.comnih.gov

This compound typically acts as a bidentate ligand, meaning it forms two bonds to a central metal ion. ajchem-a.com The two points of attachment are the quinoline nitrogen and the hydroxyl oxygen. This bidentate coordination leads to the formation of a stable five-membered chelate ring. The formation of such rings is a common feature in the coordination chemistry of 8-hydroxyquinoline and its derivatives.

The geometry of the resulting metal complexes can vary. For instance, with a metal ion that has a coordination number of four, two molecules of this compound will bind to form a complex with a general formula of ML₂, where M is the metal and L is the ligand. scispace.com For metal ions with a coordination number of six, three ligand molecules will coordinate to form an ML₃ complex. scispace.com Spectroscopic studies on related 8-hydroxyquinoline complexes have confirmed these coordination modes, showing square planar or octahedral geometries depending on the metal ion and the presence of other coordinating molecules like water. scirp.orgresearchgate.net

The nitrile group (–C≡N) at the 2-position of the quinoline ring is a significant feature of this compound. This group is strongly electron-withdrawing, which can influence the electronic properties and reactivity of the ligand. cymitquimica.com The presence of the nitrile group can affect the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby modulating the stability of the metal complexes formed.

While the nitrile group itself can potentially act as a donor atom, in the context of this compound, the primary coordination typically occurs through the hydroxyl oxygen and the quinoline nitrogen due to the favorability of forming a stable five-membered chelate ring. Nitriles are known to be versatile ligands in coordination chemistry, often acting as monodentate ligands. unibo.itnih.gov However, the chelating effect of the 8-hydroxyquinoline scaffold dominates the coordination behavior of this particular molecule. The nitrile group's main influence is therefore electronic, modifying the ligand's properties rather than directly participating in the primary chelation.

Metal Ion Complexation with this compound

This compound readily forms stable complexes with a variety of metal ions. This ability to form stable complexes is a direct consequence of its chelating nature. The formation of a five-membered ring upon coordination with a metal ion significantly enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect.

Studies on related 8-hydroxyquinoline derivatives have demonstrated the formation of highly stable complexes with various metal ions. For example, the complexation of 8-hydroxyquinoline with Ag(I) resulted in a stable complex with a high formation constant (Kf = 4.20 x 10⁸). ajchem-a.comajchem-a.com Similarly, research on the iron complexes of 8-hydroxyquinoline-2-carboxylic acid, a closely related ligand, has shown the formation of various stable FeLqHr species in solution. rsc.org The stability of these complexes is a key factor in their various applications, from analytical chemistry to materials science.

The stoichiometry of the metal-ligand complexes formed by this compound depends on the coordination number of the metal ion and the reaction conditions. As a bidentate ligand, it can form complexes with different metal-to-ligand ratios.

Commonly observed stoichiometries for bidentate ligands like 8-hydroxyquinoline derivatives are 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃). scispace.com For instance, conductometric and spectrophotometric studies on the complexation of 8-hydroxyquinoline with Cu(II), Co(II), and Ni(II) have confirmed the formation of 1:2 (M:L) complexes. scirp.orgscirp.org In the case of Ag(I), a 1:1 complex was identified. ajchem-a.comajchem-a.com

Potentiometric titrations of the related 8-hydroxyquinoline-2-carboxylic acid with Fe²⁺ and Fe³⁺ have revealed the formation of various complex species, denoted as FeLqHr, where q can be 1, 2, or even 3, and r represents the number of protons. rsc.org This indicates a complex equilibrium in solution, with different stoichiometric species coexisting depending on the pH.

Table 1: Stoichiometry of Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Ligand | Stoichiometry (M:L) | Method of Determination |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Conductometric Titration scirp.orgscirp.org |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry scirp.orgscirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry scirp.orgscirp.org |

| Ag(I) | 8-Hydroxyquinoline | 1:1 | Spectrophotometry ajchem-a.comajchem-a.com |

| Fe(II)/Fe(III) | 8-Hydroxyquinoline-2-carboxylic acid | 1:1, 1:2, 1:3 | Potentiometric Titration rsc.org |

Thermodynamic Studies of Metal-Ligand Binding

Thermodynamic studies are crucial for quantifying the stability of metal complexes. These studies typically involve determining stability constants and assessing the influence of environmental factors like pH on complex formation.

It is reasonable to hypothesize that this compound would also form stable complexes with a variety of metal ions. The electronic properties of the nitrile group, being electron-withdrawing, might influence the basicity of the quinoline nitrogen and the acidity of the hydroxyl proton, which in turn would affect the stability of the resulting metal complexes. The stability of metal complexes with 8-hydroxyquinoline derivatives is also influenced by cellular factors such as molar conductivity, solubility, and magnetic moment. scirp.org

Table 1: Stability Constants (log K1) for Metal Complexes of 8-Hydroxyquinoline-2-carboxylic acid uncw.edu

| Metal Ion | Log K1 |

|---|---|

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

This data is for 8-Hydroxyquinoline-2-carboxylic acid and is provided for comparative purposes.

The formation of metal complexes with 8-hydroxyquinoline derivatives is highly dependent on the pH of the solution. The hydroxyl group on the ligand must be deprotonated for it to coordinate to a metal ion, a process that is governed by the pKa of the ligand and the pH of the medium. For 8-hydroxyquinoline-2-carboxylic acid, two protonation constants, pK1 and pK2, have been determined to be 10.14 and 3.92, respectively. uncw.edu The formation of its metal complexes causes a shift in these apparent pKa values to lower pH. uncw.edu

For 8-hydroxyquinoline (8-HQ), the formation of a Cu(II) complex is observed to cause precipitation at a pH of about 5.5. scirp.org This indicates that the complex is sparingly soluble under these conditions. The pH also influences the speciation of the complexes in solution, as demonstrated by studies on Schiff base derivatives of 8-hydroxy-2-quinolinecarboxaldehyde, where different complex species were observed to form as the pH varied. acs.org It is expected that this compound would exhibit similar pH-dependent complexation behavior, with the optimal pH for complex formation being dictated by the pKa of its hydroxyl group and the hydrolysis constants of the metal ion.

Kinetic Studies of Complexation Reactions

Detailed kinetic studies on the complexation reactions of this compound are not extensively documented in the available literature. Such studies would provide information on the rates of complex formation and dissociation, which are important for understanding the mechanism of action in various applications. For related 8-hydroxyquinoline-amino acid hybrids, time-dependent UV-vis spectra have been used to follow the complexation with metal ions, revealing that complex formation can be rapid. nih.gov

Structural Analysis of Metal Complexes

The structural analysis of metal complexes provides definitive information about the coordination environment of the metal ion, including the coordination number, geometry, and the identity of the coordinating atoms.

Based on the extensive studies of 8-hydroxyquinoline and its derivatives, it is anticipated that this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This (N,O) chelation forms a stable five-membered ring. nih.gov

The coordination geometry of the resulting metal complexes is dependent on the metal ion and the stoichiometry of the complex. For example, with 8-HQ, Cu(II) is known to form a square planar complex with a 1:2 metal-to-ligand ratio. scirp.orgscirp.org In contrast, Co(II) and Ni(II) complexes of 8-HQ are proposed to have an octahedral geometry, with two water molecules occupying the axial positions. scirp.orgscirp.org For larger metal ions or with different stoichiometries, other coordination geometries such as tetrahedral or various forms of five-coordinate geometries are possible. researchgate.net The stereochemistry of these complexes can also be complex, with the potential for isomers depending on the arrangement of the ligands around the metal center.

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. While there are numerous crystal structures reported for metal complexes of 8-hydroxyquinoline and its derivatives, no such studies were found specifically for complexes of this compound in the reviewed literature.

For comparison, the crystal structures of zinc and cadmium complexes with 8-hydroxyquinoline-2-carboxylic acid have been determined, revealing detailed information about their coordination. uncw.edu Similarly, crystal structures of cobalt complexes with substituted 8-hydroxyquinolines have been elucidated, confirming the coordination environment of the metal center. rsc.org These studies consistently show the bidentate coordination of the 8-hydroxyquinoline moiety. X-ray diffraction studies on complexes of other 8-HQ derivatives have revealed a variety of structures, including mononuclear, dinuclear, and polymeric arrangements. acs.orgresearchgate.net

Spectroscopic Characterization of Complexes (e.g., UV-Vis, FTIR, NMR, EPR)

The characterization of metal complexes formed with this compound relies on various spectroscopic techniques to elucidate their structure and bonding. The coordination of the ligand to a metal ion through its phenolic oxygen and quinoline nitrogen atoms induces significant changes in the spectral properties of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a key tool for confirming the coordination of this compound. A defining feature in the ligand's IR spectrum is the strong stretching vibration of the nitrile group (C≡N), which appears around 2188 cm⁻¹. Upon complexation, the frequencies of the phenolic O-H and the quinoline ring's C=N vibrations are expected to shift, indicating the involvement of these groups in bonding with the metal center. The disappearance or shift of the O-H band and a shift in the C=N band are characteristic indicators of chelation. scirp.orgscirp.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the complexes and to observe the tautomeric equilibria between the zwitterionic and hydroxyl forms of the ligand. The complexation with metal ions typically leads to shifts in the maximum absorption wavelengths (λmax) compared to the free ligand. These shifts are indicative of the altered electronic environment of the chromophore upon coordination and can be used to study complex formation, stoichiometry, and stability in solution. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the quinoline ring are altered upon coordination with a metal ion, providing insight into the binding mode.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy is a valuable technique for determining the geometry of the complex and the nature of the metal-ligand bond.

While general principles of spectroscopic characterization are well-established for the 8-hydroxyquinoline scaffold, detailed, publicly available spectral data (UV-Vis, NMR, EPR) for specific metal complexes of the this compound derivative are limited.

Table 1: Key Spectroscopic Features for this compound and its Complexes

| Spectroscopic Technique | Key Feature | Observation upon Complexation | Reference |

| FTIR | Strong C≡N stretching vibration at ~2188 cm⁻¹ in the free ligand. | Shifts in the phenolic O-H and quinoline C=N bands are expected, confirming coordination through these functional groups. | |

| UV-Vis | Absorption bands related to π-π* and n-π* transitions in the quinoline ring. | Shifts in maximum absorption (λmax) indicate metal binding and changes in the ligand's electronic structure. | |

| NMR | Characteristic signals for aromatic protons and carbons. | Changes in chemical shifts upon coordination with diamagnetic metals can confirm the binding site. |

Applications of this compound in Coordination Chemistry

The unique structure of this compound, featuring a bidentate chelation site and a reactive nitrile group, makes it a valuable ligand in various fields of coordination chemistry.

Role as Metallophore Mimics

Metallophores, such as siderophores, are naturally occurring chelating agents produced by microorganisms to scavenge essential metal ions like iron from the environment. This compound acts as a potent chelating agent for various biologically important metal ions, including iron, copper, and zinc. Its ability to form stable, lipophilic complexes allows it to transport these ions across biological membranes. nih.gov This functionality enables it to act as a "metallophore mimic" or ionophore. The mechanism of action often involves the chelation of metal ions, which can disrupt the normal metal homeostasis within cells or microorganisms, leading to biological effects such as antimicrobial activity.

Development of Metal-Ion Sensors and Probes

Derivatives of 8-hydroxyquinoline are widely recognized for their use in developing fluorescent sensors for metal ions. rroij.comscispace.com this compound is also utilized in the development of fluorescent chemosensors. The parent 8-hydroxyquinoline molecule is typically weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT). rroij.comscispace.com When the ligand chelates a metal ion, this proton transfer is blocked, and the rigidity of the newly formed complex is increased, often resulting in a significant enhancement of fluorescence emission. rroij.comscispace.com This "turn-on" fluorescence response upon metal binding is a highly desirable feature for a sensor. The specific changes in the UV-Vis and fluorescence spectra upon complexation can be used for the selective detection and quantification of target metal ions. nih.gov

Catalytic Applications of Metal Complexes

Information regarding the catalytic applications of metal complexes specifically derived from this compound is not widely available in the reviewed scientific literature. While metal complexes of other 8-hydroxyquinoline derivatives have been explored in catalysis, dedicated studies on the catalytic potential of this compound complexes are not prominent in the searched sources.

Medicinal Chemistry and Biological Activity of 8 Hydroxyquinoline 2 Carbonitrile

Mechanisms of Action

The biological effects of 8-hydroxyquinoline-2-carbonitrile are multifaceted, stemming from its fundamental ability to interact with metal ions and, consequently, with various biological macromolecules. This interaction can lead to a cascade of cellular events, influencing pathways that regulate cell growth, signaling, and survival.

Metal Ion Chelation and its Biological Implications

The defining feature of 8-hydroxyquinoline (B1678124) and its derivatives is their capacity for metal ion chelation. dovepress.comnih.gov The arrangement of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline (B57606) ring creates a perfect binding pocket for metal ions. This chelation is not merely a chemical curiosity; it is the cornerstone of the compound's biological activity, leading to significant physiological consequences. The interaction with metal ions can restore metal balance in systems where it is disrupted, which is a factor in several diseases. nih.govnih.gov

By binding to essential metal ions, 8-hydroxyquinoline derivatives can effectively sequester them, making them unavailable for crucial biological processes. This disruption of metal ion homeostasis is a key mechanism of action. For instance, the chelation of iron can interfere with processes that are dependent on this metal. nih.gov Furthermore, some 8-hydroxyquinoline derivatives have been shown to act as specific copper ionophores, increasing the intracellular concentration of copper, which can lead to toxicity in certain organisms. nih.gov This targeted disruption of metal ion availability is a promising strategy for therapeutic intervention.

Metalloenzymes, which require a metal ion for their catalytic activity, are prime targets for 8-hydroxyquinoline-based compounds. nih.govescholarship.orgmorressier.comnih.gov By chelating the metal cofactor, these compounds can inhibit enzyme function. This inhibitory action has been observed across a range of metalloenzymes, including those involved in cancer progression and viral replication. nih.govescholarship.orgmorressier.comnih.gov For example, 5-carboxy-8-hydroxyquinoline has been identified as a broad-spectrum inhibitor of 2-oxoglutarate dependent oxygenases, a class of iron-dependent enzymes, and can even cause the translocation of the active site metal. rsc.org

Interaction with Biological Targets (e.g., enzymes, proteins)

Beyond the general mechanism of metal chelation, derivatives of 8-hydroxyquinoline can exhibit more specific interactions with biological targets. For instance, certain 8-hydroxyquinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival pathways. nih.gov Molecular modeling suggests that the 8-hydroxyquinoline moiety is a crucial pharmacophore that interacts with key residues within the ATP-binding pocket of the enzyme. nih.gov This indicates that while metal chelation is a broad mechanism, specific structural features of the derivatives can lead to targeted inhibition of proteins.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective derivatives. nih.govdovepress.com For the 8-hydroxyquinoline class of compounds, SAR studies have provided valuable insights into the features that govern their efficacy.

The nature and position of substituents on the 8-hydroxyquinoline ring system have a profound impact on the compound's biological activity. dovepress.comnih.gov For example, in a series of 8-hydroxyquinoline derivatives tested for antibacterial activity, compounds with electron-donating substituents on a grafted phenyl ring showed enhanced activity compared to those with electron-withdrawing groups. nih.gov Specifically, a chlorine substituent on the benzene (B151609) ring resulted in good activity against both Gram-positive and Gram-negative bacteria. nih.gov

In another study on 8-hydroxyquinoline-2-carboxanilides, the antiviral activity was found to increase with higher lipophilicity and the presence of electron-withdrawing substituents on the anilide ring. nih.gov These findings underscore the importance of substituent effects in fine-tuning the biological properties of 8-hydroxyquinoline derivatives. The development of isosteres for the 8-hydroxyquinoline scaffold is also being explored as a strategy to improve physicochemical properties and modulate biological activity for metalloenzyme inhibition. nih.govnih.gov

Interactive Data Table: Substituent Effects on Antibacterial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Substituent on Phenyl Ring | Gram-Positive Bacteria Inhibition Zone (mm) | Gram-Negative Bacteria Inhibition Zone (mm) |

| 1 | Unsubstituted | No activity | No activity |

| 2 | Methyl | Good activity | Good activity |

| 3 | Methoxy | Good activity | Good activity |

| 4 | Bromine | Good activity | Good activity |

| 5 | Chlorine | Good activity | Good activity |

| 6 | Nitro (electron-withdrawing) | Lower activity | Lower activity |

| Data derived from a study on novel 8-hydroxyquinoline derivatives. nih.gov |

Impact of Lipophilicity and Electronic Properties

The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by their lipophilicity and the electronic characteristics of their substituents. Lipophilicity, often expressed as the log k value, plays a crucial role in the ability of a compound to traverse cellular membranes and reach its target site. An optimal level of lipophilicity is often required for potent biological activity.

In the context of antiviral research, studies on 8-hydroxyquinoline-2-carboxanilides against the H5N1 avian influenza virus have demonstrated a direct correlation between lipophilicity and antiviral efficacy. nih.gov It was observed that increasing the lipophilicity of the molecule, along with enhancing the electron-withdrawing properties of substituents on the anilide ring, led to a linear increase in antiviral activity. nih.gov For instance, derivatives with higher log k values, indicating greater lipophilicity, showed more potent inhibition of viral growth. nih.gov

The electronic properties of substituents on the 8-hydroxyquinoline scaffold also play a pivotal role. Electron-withdrawing groups can modulate the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby influencing the compound's ability to chelate metal ions and interact with biological targets. For example, in the study of 8-hydroxyquinoline-2-carboxanilides, derivatives with strong electron-withdrawing groups, such as nitro groups, exhibited significant antiviral activity with minimal cytotoxicity. nih.gov

Role of Protonation and Metal Chelation in Activity

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due in part to its ability to exist in equilibrium between a hydroxyl-form and a zwitterionic form, where the nitrogen atom is protonated. rroij.com This protonation is crucial for its interaction with biological systems.

Furthermore, the defining characteristic of 8-hydroxyquinoline and its derivatives is their potent metal-chelating ability. rroij.comscispace.com The proximity of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring allows for the formation of stable complexes with a variety of metal ions, including iron, copper, and zinc. nih.govrroij.com This chelation is fundamental to many of their biological activities. By binding to essential metal ions, these compounds can disrupt critical enzymatic processes in pathogens. scirp.org

The antimicrobial action of many 8-hydroxyquinoline derivatives is attributed to this metal chelation. scirp.org For instance, the antibacterial activity of some derivatives is enhanced when they form a chelate with iron. scispace.com The resulting complex can then interfere with bacterial metabolic pathways that are dependent on these metal ions. The biological activity of these compounds is often directly related to their ability to sequester biologically relevant metal cations. researchgate.net

Investigated Biological Activities

This compound and its related derivatives have been the subject of extensive research to evaluate their potential as therapeutic agents against a range of infectious diseases.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral effects. nih.gov

The antibacterial potential of 8-hydroxyquinoline derivatives has been demonstrated against various bacterial strains. Some derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov In some studies, the activity of certain 8-hydroxyquinoline derivatives against S. aureus was found to be superior to the standard antibiotic Penicillin G. nih.gov However, the efficacy against Gram-negative bacteria like Escherichia coli can be variable, with some derivatives showing limited to no activity. nih.gov

A significant area of investigation has been the activity of 8-hydroxyquinolines against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the potent bactericidal activity of this class of compounds against both replicating and non-replicating M. tuberculosis. scispace.comnih.govresearchgate.net Structure-activity relationship studies have revealed that small substitutions at the C5 position of the quinoline ring can lead to the most potent antitubercular activity, while substitutions at the C2 position, where the carbonitrile group of this compound is located, generally result in decreased potency. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| 8-hydroxyquinoline derivative (5) | Staphylococcus aureus | MIC = 10⁻⁶ mg/mL | nih.gov |

| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | MIC = 10⁻⁶ mg/mL | nih.gov |

| 8-hydroxyquinoline derivatives (2-6) | Pseudomonas aeruginosa | Inactive | nih.gov |

| 8-hydroxyquinoline derivatives (2-6) | Escherichia coli | Inactive | nih.gov |

| 8-hydroxyquinoline analogs | Mycobacterium tuberculosis | MIC90 of <5 μM for some analogs | nih.govresearchgate.net |

The antifungal properties of 8-hydroxyquinoline derivatives have been investigated against various fungal pathogens, including Candida albicans. nih.govnih.gov These compounds have demonstrated the potential to inhibit the growth of Candida species. nih.gov The mechanism of antifungal action is often linked to their ability to chelate metal ions essential for fungal enzyme function. Some studies have shown that the antifungal activity can be influenced by the length of spacer chains and the position of the hydroxyl group in the quinoline ring, with derivatives having the hydroxyl group at the 8th position being more active. nih.gov

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

| PH151 | Candida spp. | 1.0 to 16.0 µg/mL | nih.gov |

| Triazole-8-hydroxyquinoline derivatives | Candida glabrata, Candida parapsilosis, Candida albicans, Candida krusei | 31.25 to 1000 mg/mL | nih.gov |

The antiviral potential of 8-hydroxyquinoline derivatives has been explored against several viruses. Research on the highly pathogenic H5N1 avian influenza virus has shown that certain 8-hydroxyquinoline-2-carboxanilides can effectively inhibit viral growth. nih.gov The antiviral activity in this context was found to be dependent on the lipophilicity and the electron-withdrawing nature of the substituents on the anilide ring. nih.gov For instance, di- and tri-substituted derivatives with specific chloro and fluoro substitutions demonstrated high inhibition of H5N1 growth with low cytotoxicity. nih.gov These compounds appear to act at an early stage of the virus lifecycle. nih.gov

Furthermore, derivatives of 8-hydroxyquinoline have been identified as inhibitors of the Dengue virus (DENV) protease. nih.govnih.gov Specifically, 8-hydroxyquinoline-aminobenzothiazole derivatives have shown potent inhibition of DENV2 protease in vitro. nih.govnih.gov One of the most potent inhibitors identified exhibited a competitive mode of inhibition with a sub-micromolar IC50 value, highlighting the potential of this scaffold for the development of anti-Dengue therapeutics. nih.govnih.gov

Table 3: Antiviral Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Virus | Target/Assay | Activity | Reference |

| 3-Cl-2-F substituted 8-hydroxyquinoline-2-carboxanilide | H5N1 avian influenza virus | Virus growth inhibition | 91.2% inhibition | nih.gov |

| 3,4,5-Cl substituted 8-hydroxyquinoline-2-carboxanilide | H5N1 avian influenza virus | Virus growth inhibition | 9.7% inhibition | nih.gov |

| 8-HQ-aminobenzothiazole inhibitor (compound 1) | Dengue virus type 2 (DENV2) protease | In vitro protease inhibition | IC50 = 0.91 ± 0.05μM, Ki = 2.36 ± 0.13μM | nih.govnih.gov |

Antiparasitic Activity

Derivatives of 8-hydroxyquinoline have demonstrated notable antiparasitic effects. rsc.org For instance, compounds structurally related to 8-hydroxyquinoline have shown efficacy against various protozoan parasites. mdpi.com Specifically, certain 8-hydroxyquinoline derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some showing potency in the micromolar range. mdpi.com Additionally, the development of ferrocenyl compounds incorporating 8-hydroxyquinoline ligands has emerged as a promising strategy in the search for more effective treatments for Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei. rsc.org Heterobimetallic Pd-Fe compounds with 8-hydroxyquinolyl derivatives as bioactive ligands have displayed submicromolar to micromolar IC50 values against the bloodstream form of T. brucei. rsc.org While direct studies on this compound are less common, the established antiparasitic potential of the broader 8-hydroxyquinoline class suggests a promising area for future investigation.

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is a significant area of research. nih.govnih.govresearchgate.netnih.govnih.govscispace.comnih.govresearchgate.net These compounds are known to exert their effects through various mechanisms, including the chelation of metal ions essential for cancer cell proliferation and the induction of apoptosis. nih.gov

8-Hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.netnih.govfrontiersin.orgjksus.org For instance, 8-hydroxy-2-quinolinecarbaldehyde, a related compound, has shown notable in vitro cytotoxicity against cell lines such as MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1, and Hep3B. researchgate.netnih.gov Studies have also reported the antiproliferative activity of various 8-hydroxyquinoline derivatives against human lung carcinoma (A-549), hepatocellular carcinoma (HepG-2), and cervical carcinoma (HeLa) cell lines. The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.govnih.govfrontiersin.org

Table 1: Cytotoxic Activity of Selected 8-Hydroxyquinoline Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50/MTS50 Value | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 μg/mL | researchgate.netnih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 μg/mL | researchgate.netnih.gov |

| Pyrimidine-5-carbonitrile derivatives | HCT-116, MCF-7, Hep3B | 0.009 to 2.195 µM | researchgate.net |

| 8-HQ-coated GO | MCF-7 | Dose-dependent | nih.gov |

| Benzimidazole derivative se-182 | HepG2, A549 | 15.58 µM, 15.80 µM | jksus.org |

This table is for illustrative purposes and includes data for related 8-hydroxyquinoline derivatives to demonstrate the general anticancer potential of this class of compounds.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Interestingly, some 8-hydroxyquinoline derivatives have been identified as having activity against MDR cancer cells. rsc.orgrsc.orgwipo.intgoogle.com Certain derivatives have shown the ability to reverse MDR, making cancer cells more susceptible to conventional chemotherapeutic agents. rsc.orgwipo.int This suggests a potential role for compounds like this compound in combination therapies to overcome drug resistance.

The biological activity of 8-hydroxyquinolines is closely linked to their ability to chelate metal ions and influence cellular metal and redox homeostasis. nih.govnih.govresearchgate.netuncw.edunih.gov The proximity of the hydroxyl group to the heterocyclic nitrogen atom allows for the formation of stable complexes with various metal ions. This chelation can disrupt the function of metalloenzymes that are crucial for cancer cell survival and proliferation. nih.gov Furthermore, the interaction of these compounds with cellular metals, such as copper, can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death. nih.gov

Neuroprotective Potential and Anti-neurodegenerative Activity

Beyond their anticancer properties, 8-hydroxyquinoline derivatives have garnered significant attention for their potential in treating neurodegenerative diseases. nih.govnih.govscispace.comresearchgate.netelsevierpure.comnih.gov This activity is largely attributed to their ability to modulate metal ion homeostasis, which is often dysregulated in neurodegenerative conditions. nih.govelsevierpure.com

The "metal hypothesis" of Alzheimer's disease (AD) posits that the dyshomeostasis of metal ions like copper, zinc, and iron contributes to the aggregation of amyloid-beta (Aβ) peptides and oxidative stress, key pathological features of the disease. researchgate.netelsevierpure.com 8-Hydroxyquinoline derivatives, acting as metal chelators, have been investigated as therapeutic agents to restore metal balance in the brain. elsevierpure.comnih.govresearchgate.netnih.gov Compounds like clioquinol (B1669181) and PBT2, which are derivatives of 8-hydroxyquinoline, have shown promise in preclinical and clinical studies for AD by demonstrating the ability to chelate these metals and inhibit Aβ aggregation. researchgate.netnih.govresearchgate.netnih.gov Given its structural similarity, this compound could potentially share these neuroprotective properties, making it a compound of interest for further research in the context of Alzheimer's disease.

Enzyme Inhibition Studies (e.g., IKKα, Fructose 1,6-bisphosphate aldolase (B8822740), BuChE, AChE)

The 8-hydroxyquinoline scaffold, the core of this compound, is a recognized pharmacophore in the development of various enzyme inhibitors. Its derivatives have been investigated for their potential to modulate the activity of several key enzymes implicated in a range of diseases.

IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha) : Selective inhibition of IKKα is considered a valuable therapeutic strategy for certain cancers, including prostate, breast, and pancreatic cancers. nih.gov The search for selective IKKα inhibitors is an active area of research to validate its role in cancer progression. nih.gov While programs are underway to develop isoform-selective IKKα inhibitors, such as certain 4-substituted 2-amino-5-cyanopyrrolo[2,3-d]pyrimidines, specific data on the inhibitory activity of this compound against IKKα are not detailed in the available literature. nih.gov

Fructose 1,6-bisphosphate aldolase (FBA) : Fructose 1,6-bisphosphate aldolase is a critical enzyme in the glycolysis and gluconeogenesis metabolic pathways. nih.govnih.gov The class II FBA, found in bacteria, fungi, and protozoa but not humans, is considered a promising target for novel antimicrobial agents. nih.gov The chemical scaffold of 8-hydroxyquinoline carboxylic acid (HCA), a close structural relative of this compound, was identified as a noncompetitive inhibitor of the class II FBA from Mycobacterium tuberculosis (MtFBA), with a half-maximal inhibitory concentration (IC₅₀) of 10 ± 1 μM. nih.gov The essential role of aldolase in pathogens and cancer cells has made it an attractive drug target, with various inhibitors being synthesized to block its enzymatic and non-enzymatic functions. nih.govelsevierpure.com

BuChE (Butyrylcholinesterase) and AChE (Acetylcholinesterase) : Both acetylcholinesterase and butyrylcholinesterase are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). nih.govnih.gov The 8-hydroxyquinoline (8HQ) scaffold is recognized as a promising platform for developing multi-target agents for AD, including cholinesterase inhibitors. nih.govmdpi.com

Numerous 8-hydroxyquinoline derivatives have demonstrated significant inhibitory activity against these enzymes. nih.gov For instance, hybrid compounds combining the structural features of the anti-AD drug donepezil (B133215) with clioquinol (an 8HQ derivative) have been shown to selectively target human butyrylcholinesterase (hBuChE) at micromolar concentrations. researchgate.net Other research has identified 8HQ derivatives with potent, dual inhibitory action. A library of 31 BuChE inhibitors based on the 8HQ structure was screened, with three analogues showing particularly potent inhibition of BuChE, with IC₅₀ values below 50 nM. mdpi.com Another study reported 8HQ derivatives with IC₅₀ values against AChE and BuChE ranging from 8.80 to 26.50 µM. nih.gov While the 8-hydroxyquinoline framework is clearly a critical structural element for cholinesterase inhibition, specific inhibitory data for this compound against AChE and BuChE have not been detailed in the reviewed literature. mdpi.com

| Compound Type | Target Enzyme | Reported IC₅₀ | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Carboxylic Acid (HCA) | Fructose 1,6-bisphosphate aldolase (M. tuberculosis) | 10 ± 1 μM | nih.gov |

| 8-Hydroxyquinoline Derivatives | Acetylcholinesterase (AChE) | 8.80 - 26.50 µM | nih.gov |

| 8-Hydroxyquinoline Derivatives | Butyrylcholinesterase (BuChE) | 8.80 - 26.50 µM | nih.gov |

| 8-Hydroxyquinoline Analogues | Butyrylcholinesterase (BuChE) | < 50 nM | mdpi.com |

| Quinolinone Derivative (QN8) | Human Acetylcholinesterase (hrAChE) | 0.29 µM | rroij.comnajah.edu |

Antioxidant Properties

The 8-hydroxyquinoline (8HQ) moiety is well-documented for its antioxidant activities. nih.govmdpi.com This property is largely attributed to the redox characteristics of the 8-hydroxyl group and the compound's ability to form coordination complexes with various transition metal ions, such as iron (II) and iron (III). nih.govmdpi.com By chelating these metal ions, 8HQ can interfere with processes like the Fenton reaction, which generates damaging hydroxyl radicals. mdpi.com

Studies on 8HQ have shown it to be an efficient antioxidant, capable of protecting against ROS (Reactive Oxygen Species) attacks in assays measuring deoxyribose degradation and iron (II) autoxidation. mdpi.com The antioxidant effect is dependent not only on the formation of these coordination complexes but also on the direct scavenging activities of the hydroxyl group. nih.govmdpi.com While some derivatives of 8-hydroxyquinoline have shown low antioxidant activity, the core scaffold is considered a potent antioxidant. nih.govresearchgate.net For instance, certain hybrid 8HQ compounds designed for Alzheimer's disease have demonstrated the ability to chelate copper(II) and zinc(II) and exert antioxidant effects in vitro. researchgate.net

Drug Discovery and Development Aspects

Lead Compound Identification and Optimization

Lead identification is the process of finding chemical compounds that exhibit a desired biological activity against a specific target, which can then be developed into a potential new drug. mdpi.com A lead compound is a chemical entity that shows promise for therapeutic activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. mdpi.com This process, known as lead optimization, aims to enhance the drug-like characteristics of the initial hit.

The 8-hydroxyquinoline scaffold is frequently used to develop potent lead compounds with good efficacy. For example, the 8-hydroxyquinoline carboxylic acid scaffold was identified as a lead for developing inhibitors against Mycobacterium tuberculosis Fructose 1,6-bisphosphate aldolase. nih.gov Once a lead like this compound is identified, its structure can be systematically modified. This optimization phase focuses on improving characteristics such as biological activity, target selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The goal is to maximize interactions with the target's active site to increase efficacy and reduce potential side effects.

Drug Repositioning Strategies

Drug repositioning, or finding new therapeutic uses for existing or investigated compounds, is a valuable strategy that can reduce the time and expense associated with new drug development. nih.gov The 8-hydroxyquinoline scaffold and its derivatives, which have been documented for a wide array of biological activities including antimicrobial, anticancer, and antineurodegenerative effects, are prime candidates for such strategies. nih.gov

A notable example is the repositioning of 8-hydroxyquinoline derivatives as potential agents against multidrug-resistant Neisseria gonorrhoeae. nih.gov Research has shown that certain 8HQ derivatives exhibit excellent antimicrobial potency against various resistant strains of this pathogen. nih.gov This approach leverages the known safety and synthesis profiles of these compounds to address urgent public health needs, such as the emergence of antibiotic-resistant bacteria. nih.gov

Design of Targeted Delivery Systems (e.g., Folic Acid Conjugates)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. One prominent strategy involves the use of folic acid (FA) as a targeting ligand. The folate receptor (FR) is significantly overexpressed on the surface of many human cancer cells (e.g., breast, lung, ovarian) and activated macrophages, while its expression in normal tissues is limited.

This differential expression allows for the selective targeting of cancer cells by conjugating drugs to folic acid. The resulting folate-drug conjugate binds to the FR and is internalized by the cell through receptor-mediated endocytosis. This approach has been successfully used to deliver a variety of agents, from chemotherapeutics to nanoparticles.

For a compound like this compound with potential anticancer activity, a targeted delivery system could be designed by conjugating it to folic acid. Often, a spacer like polyethylene (B3416737) glycol (PEG) is used to link the drug to FA, which can increase hydrophilicity and improve pharmacokinetic properties. Such a design (FA-PEG-Drug) could enhance the cellular uptake of this compound specifically in FR-positive tumor cells, potentially leading to a more effective and less toxic cancer therapy.

Computational Studies and Theoretical Insights

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone quantum chemical methods for investigating the electronic properties of molecules. acs.org These calculations offer a detailed picture of how electrons are distributed within 8-Hydroxyquinoline-2-carbonitrile and how the molecule responds to electronic excitation, which is crucial for understanding its spectroscopic and chemical characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. sci-hub.se For quinoline (B57606) derivatives, this gap is a critical parameter in assessing their potential in various applications. For instance, in the parent molecule, quinoline, the calculated HOMO-LUMO energy gap is approximately -4.83 eV. scirp.org In related 8-hydroxyquinoline (B1678124) (8-HQ) systems, the energy gap has been theoretically determined to be around 4.52 eV. researchgate.net A smaller energy gap can facilitate charge transfer within the molecule, a property that is often associated with the bioactivity of the compound. scirp.org

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for Related Quinoline Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 8-Hydroxyquinoline | - | - | 4.52 |

Note: The values presented are based on DFT calculations for related structures and serve as a reference for understanding the electronic properties of this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sci-hub.seresearchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values on the molecular surface.

Typically, regions of negative electrostatic potential, shown in red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-poor areas and are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. sci-hub.seresearchgate.net